Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate
Description
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a pyrrolidine-based compound featuring a 2-fluorophenyl substituent at the 4-position and an ethyl ester group at the 3-position. The pyrrolidine ring introduces conformational flexibility, while the fluorine atom on the phenyl ring modulates electronic properties and steric interactions.
Properties
IUPAC Name |
ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-2-17-13(16)11-8-15-7-10(11)9-5-3-4-6-12(9)14/h3-6,10-11,15H,2,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEYHBABYDYDRGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC1C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde Intermediate
A key intermediate in the synthesis of Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is 5-(2-fluorophenyl)-1H-pyrrole-3-carboxyaldehyde. According to patent WO2019131695A1, this intermediate can be prepared by formylation of 2-(2-fluorophenyl)-1H-pyrrole under basic conditions:
- The reaction involves dissolving 2-(2-fluorophenyl)-1H-pyrrole in 4-methyltetrahydropyran.
- Sodium hydride is added slowly under ice cooling to deprotonate the pyrrole.
- Dimethylimidazolidinone is used as a co-solvent.
- After stirring, aqueous sodium hydroxide solution is added, and the mixture is stirred overnight at room temperature.
- The organic layer is separated and washed, followed by solvent evaporation and recrystallization using ethyl acetate and heptane to obtain the aldehyde intermediate.
Esterification to Form Ethyl Ester at the 3-Position
Data Table Summarizing Preparation Steps
Chemical Reactions Analysis
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions include carboxylic acids, alcohols, and substituted pyrrolidine derivatives .
Scientific Research Applications
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to target proteins, leading to modulation of their activity . The pyrrolidine ring contributes to the compound’s stereochemistry, affecting its interaction with enantioselective proteins . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Trans ethyl-1-benzyl-4-(2-fluorophenyl)pyrrolidine-3-carboxylate (CAS: 874990-49-5)
- Key Differences : Incorporates a benzyl group at the 1-position of the pyrrolidine ring.
- Impact: Molecular Weight: Increases to 327.39 (vs. Steric Effects: The benzyl group introduces steric bulk, which may hinder interactions with flat binding pockets compared to the unsubstituted parent compound. Synthesis: Likely requires additional steps for benzyl group introduction, as seen in analogous protocols involving secondary amine reactions .
Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl (CAS: 1373502-70-5)
- Key Differences : Replaces the 2-fluorophenyl group with 4,4-difluoro substitution on the pyrrolidine ring.
- Physicochemical Properties: Lower molecular weight (217.63 as HCl salt) and higher polarity due to the absence of an aromatic ring, leading to reduced lipophilicity compared to the parent compound .
Ethyl-4-(4-fluorophenyl)-2-(4-morpholinyl)-6-phenyl-3-pyridinecarboxylate
- Key Differences : Pyridine core instead of pyrrolidine, with para-fluorophenyl and morpholinyl substituents.
- Impact :
Physicochemical Properties
Biological Activity
Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C13H16FN
- Molecular Weight : Approximately 221.28 g/mol
Its structure includes an ethyl ester group and a fluorophenyl substituent, which enhances its lipophilicity and membrane permeability, critical factors for biological activity.
1. Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer properties . The compound's mechanism may involve the inhibition of specific enzymes or receptors associated with tumor growth. For instance, derivatives of pyrrolidine compounds have shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells .
| Cell Line | Cytotoxicity |
|---|---|
| Ovarian Cancer | Moderate |
| Breast Cancer | Limited |
| Non-cancerous Cells | Low Toxicity |
2. Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties . Its structural components allow it to interact with inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This makes it a candidate for further exploration in treating inflammatory diseases.
3. Antiviral Activity
There are indications that this compound may exhibit antiviral activity , although specific viral targets and mechanisms remain to be fully elucidated. The presence of the fluorinated aromatic ring is believed to enhance binding affinity to viral proteins, thereby inhibiting viral replication processes.
The biological activity of this compound is hypothesized to involve interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or inflammatory responses.
- Receptor Modulation : It could modulate receptor activities related to pain and inflammation pathways.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of similar pyrrolidine derivatives:
- Study on Anticancer Activity : A study assessed the cytotoxic effects of pyrrolidine derivatives against different cancer cell lines, demonstrating significant activity against ovarian cancer cells with IC50 values indicating moderate effectiveness .
- Anti-inflammatory Research : Another investigation into pyrrolidine compounds highlighted their ability to reduce inflammation markers in vitro, suggesting a promising avenue for treating chronic inflammatory conditions .
- Antiviral Studies : Preliminary data from antiviral assays suggest that compounds similar to this compound can inhibit viral replication in cultured cells, warranting further investigation into their potential as antiviral agents.
Q & A
Q. What are the common synthetic routes for Ethyl 4-(2-fluorophenyl)pyrrolidine-3-carboxylate, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols, such as cyclocondensation of substituted aldehydes with β-keto esters, followed by fluorophenyl group introduction. Key steps include:
- Cyclocondensation : Use of ethyl acetoacetate and thiourea in ethanol under reflux with HCl catalysis (yield optimization via TLC monitoring) .
- Fluorophenyl functionalization : Coupling reactions (e.g., Suzuki-Miyaura) to introduce the 2-fluorophenyl group, requiring Pd catalysts and controlled inert atmospheres .
- Solvent selection : Ethanol or DMF for solubility and reactivity balance .
Optimization : Adjusting temperature (reflux vs. room temperature), catalyst loading (e.g., 0.1–1 mol% Pd), and stoichiometry (1:1.2 molar ratio of reactants) improves yield .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
Key characterization methods include:
Q. Molecular Properties Table
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆FNO₂ | |
| Molecular Weight | 261.29 g/mol | |
| Density | 1.166 g/cm³ | |
| Boiling Point | 403.6°C (predicted) | |
| pKa | 7.61 (predicted) |
Advanced Research Questions
Q. How can contradictions between spectroscopic data and computational models be resolved?
- Case Example : Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic conformational changes.
- Methodology :
Q. What strategies improve yield in large-scale synthesis while maintaining enantiomeric purity?
- Chiral resolution : Use chiral HPLC or diastereomeric salt formation (e.g., tartaric acid derivatives) .
- Catalytic asymmetric synthesis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed coupling steps .
- Process optimization :
- Continuous flow reactors : Enhance heat/mass transfer for exothermic steps .
- In-line purification : Integrate scavenger resins to remove Pd residues .
Q. How can the compound’s pharmacological potential be assessed using in vitro assays?
- Target identification : Screen against kinase panels (e.g., EGFR, VEGFR) via fluorescence polarization assays .
- ADME profiling :
- Toxicity : MTT assay on HEK293 cells to determine IC₅₀ values .
Q. What computational approaches predict binding modes to biological targets?
Q. How is conformational analysis performed using crystallographic data?
- Ring puckering parameters : Apply Cremer-Pople coordinates to quantify pyrrolidine ring distortion .
- Hydrogen bonding networks : Map N—H⋯S and C—H⋯O interactions driving crystal packing .
- Comparative analysis : Overlay structures with analogs (e.g., ethyl 4-(4-chlorophenyl) derivatives) to assess fluorine’s steric/electronic effects .
Q. What are the challenges in refining X-ray diffraction data for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
